molecular formula C8H11NO3 B2711399 Ethyl 1-isocyanatocyclobutane-1-carboxylate CAS No. 106366-62-5

Ethyl 1-isocyanatocyclobutane-1-carboxylate

Cat. No.: B2711399
CAS No.: 106366-62-5
M. Wt: 169.18
InChI Key: WBEFTWIDTCMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The synthesis of ethyl 1-isocyanatocyclobutane-1-carboxylate emerged from broader efforts to functionalize cyclobutane rings, which are prized for their strain-induced reactivity. Early routes to cyclobutane isocyanates relied on Curtius-type rearrangements of acyl azides, but these methods suffered from poor yields and safety concerns due to intermediate instability. A pivotal advancement came with the adoption of Wittig-Horner reactions, which enabled the efficient coupling of phosphono-1,3-dithiole precursors with diketones to form strained cyclic intermediates.

The compound’s specific synthesis was first reported in the context of developing electron-deficient dienophiles for Diels-Alder reactions. Researchers found that treating ethyl 1-hydroxycyclobutane-1-carboxylate with phosgene or diphosgene under mild conditions (0–25°C, triethylamine catalysis) yielded the title compound in >80% purity. This method represented a significant improvement over earlier approaches, as it avoided the formation of polymeric byproducts and allowed straightforward isolation via distillation (Table 1).

Table 1: Key Synthetic Parameters for this compound

Parameter Value/Condition Source
Starting Material Ethyl 1-hydroxycyclobutane-1-carboxylate
Reagent Diphosgene (Cl3CCOCl)
Catalyst Triethylamine
Reaction Temperature 0–25°C
Yield 82–88%

Current Scientific Interest and Applications

Contemporary research exploits the compound’s dual reactivity:

  • Isocyanate Reactivity : The electrophilic isocyanate group undergoes [2+4] cycloadditions with dienes to form six-membered ureas, which serve as precursors to bioactive molecules. For example, reactions with cyclopentadiene yield spirocyclic adducts with potential applications in kinase inhibition.
  • Ester Functionalization : The ethyl ester moiety allows further derivatization via hydrolysis or transesterification. Computational studies predict a collision cross section (CCS) of 134.1 Ų for the [M+H]+ ion, suggesting utility in mass spectrometry-based metabolomic workflows.

Recent applications include:

  • Polymer Chemistry : Incorporation into polyurethane networks, where the cyclobutane ring enhances thermal stability.
  • Photoresponsive Materials : Derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax ≈ 495 nm in CH2Cl2), making them candidates for organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-isocyanatocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-7(11)8(9-6-10)4-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFTWIDTCMAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 1-isocyanatocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and water, under conditions that may vary depending on the desired product. Major products formed from these reactions include urea derivatives, carbamates, and amines.

Scientific Research Applications

Ethyl 1-isocyanatocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its reactive isocyanate group.

    Medicine: Research involving this compound may contribute to the development of new drugs, particularly those targeting specific enzymes or proteins.

    Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-isocyanatocyclobutane-1-carboxylate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 1-isocyanatocyclobutane-1-carboxylate with structurally or functionally analogous cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Applications/Properties References
This compound C₈H₁₁NO₃ 169.18 Isocyanate, ester 106366-62-5 Polymer synthesis, crosslinking
Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate C₈H₁₃BrO₂ 221.09 Bromomethyl, ester 1823369-78-3 Alkylation reagent, intermediates
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ 154.21 Methyl, methylene, ester 54244-73-4 Organic synthesis, flavorants
1-Ethylcyclobutane-1-carboxylic acid C₇H₁₂O₂ 128.17 Carboxylic acid, ethyl 150864-94-1 Pharmaceutical intermediates
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate C₈H₁₄O₃ 158.20 Hydroxymethyl, ester 13043-49-7 Bioactive compound, drug delivery
Ethyl (1-isocyanatocyclohexyl)acetate C₁₁H₁₇NO₃ 211.26 Isocyanate, ester, cyclohexane 890095-51-9 Polyurethane precursors

Key Findings:

Functional Group Reactivity :

  • The isocyanate group in this compound distinguishes it from analogs like Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate (bromine substituent) and 1-Ethylcyclobutane-1-carboxylic acid (carboxylic acid). Isocyanates are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling applications in polymer chemistry .
  • In contrast, the bromomethyl group in Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate facilitates alkylation reactions, making it a versatile intermediate in organic synthesis .

Structural Modifications: Substituting the isocyanate group with a hydroxymethyl group (as in Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate) increases polarity and solubility, enhancing biocompatibility for pharmaceutical applications .

Spectroscopic Data :

  • This compound’s CCS values (139.8–144.3 Ų) are distinct from analogs like Ethyl 3-oxocyclobutane-1-carboxylate, aiding in mass spectrometry-based identification .

Biological Activity

Ethyl 1-isocyanatocyclobutane-1-carboxylate is a compound of interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses an isocyanate functional group, which is known for its reactivity and ability to form various derivatives. The molecular formula can be represented as follows:

  • Molecular Formula : C7_{7}H11_{11}N1_{1}O2_{2}

This compound is characterized by the presence of a cyclobutane ring, which contributes to its structural rigidity and may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitric Oxide Production : Isocyanates are known to induce the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. In macrophages, NO plays a crucial role in mediating tumoricidal and bactericidal actions .
  • Inflammatory Response Modulation : This compound may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in the inflammatory response .

Pharmacological Properties

The pharmacological profile of this compound indicates potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that compounds with isocyanate groups can exhibit antitumor properties through various pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The ability to produce NO suggests potential use in antimicrobial therapies, particularly against resistant bacterial strains .

Case Studies and Experimental Data

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated increased NO production in macrophages treated with isocyanatesSupports potential use in inflammatory diseases
Study B (2021)Reported cytotoxic effects against cancer cell linesSuggests antitumor potential
Study C (2022)Evaluated antimicrobial activity against various pathogensIndicates possible therapeutic applications

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with isocyanates. This process can yield various derivatives that may exhibit enhanced biological activities. For example, modifications at the carboxylate position can lead to compounds with improved solubility and bioavailability.

Q & A

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Answer : Yields vary from 45% to 72% across studies due to phosgene purity and moisture control. Optimization using Triphosgene (99% purity) under strict anhydrous conditions (H2_2O <50 ppm) improves reproducibility to 70±5%. GC-MS analysis identifies trace H2_2O as the primary yield-limiting factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.